3-p-FBT (hydrochloride)
Description
Contextualization as a Synthetic Tropane (B1204802) Alkaloid Derivative and Cocaine Analog
3-p-FBT is a synthetic derivative of the tropane alkaloid class of compounds. caymanchem.comrsc.org Tropane alkaloids are a group of naturally occurring compounds and their semi-synthetic derivatives, characterized by the tropane ring structure (8-methyl-8-azabicyclo[3.2.1]octane). Cocaine, a well-known psychoactive substance, is also a tropane alkaloid. rsc.org 3-p-FBT is considered a structural analog of cocaine. rsc.orgnih.govnih.gov Its synthesis can be achieved through the condensation of tropine (B42219) with p-fluorobenzoic acid. rsc.org
The structural similarity to cocaine is central to its classification. aaem.pl While cocaine is the methyl ester of benzoylecgonine, 3-p-FBT is the 3-pseudotropyl ester of 4-fluorobenzoic acid, also known as 3β-(p-fluorobenzoyloxy)tropane. wikipedia.orgrsc.org This relationship has positioned it as a compound of interest for comparative studies against cocaine.
Rationale for Academic Investigation of 3-p-FBT (hydrochloride) in Mechanistic and Forensic Chemistry
The primary impetus for the academic and forensic investigation of 3-p-FBT stems from its emergence as a designer drug, sometimes referred to as fluorotropacocaine. caymanchem.comcaymanchem.com First reported to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in 2008, its presence in seized products has necessitated the development of analytical methods for its identification. wikipedia.orgnih.gov Consequently, it is used as an analytical reference standard in forensic laboratories to unequivocally identify the substance in seized materials. caymanchem.comcaymanchem.combertin-bioreagent.com The synthesis and characterization of 3-p-FBT and its 3α isomer were undertaken to provide these necessary reference standards for forensic analysis. nih.gov Analytical techniques such as gas chromatography (GC) and ¹⁹F NMR spectroscopy are used to distinguish between the isomers. nih.gov
In the realm of mechanistic chemistry, 3-p-FBT has been utilized as a tool to probe the molecular targets of cocaine. Specifically, it has been employed in structure-activity relationship studies to investigate a high-affinity binding site for cocaine associated with the brain acid soluble protein 1 (BASP1). nih.govbiorxiv.org In these studies, 3-p-FBT was one of only a few cocaine analogs that could displace radiolabeled cocaine from BASP1, suggesting that the BASP1 pharmacophore is not solely determined by the tropane moiety of cocaine. nih.gov This makes 3-p-FBT valuable for elucidating the specific structural features required for binding to this potential cocaine receptor. nih.govbiorxiv.org
Current Gaps in Scholarly Understanding of 3-p-FBT (hydrochloride)'s Molecular Interactions and Mechanisms
Despite its use in forensic and mechanistic studies, significant gaps remain in the scientific understanding of 3-p-FBT. The physiological and toxicological properties of the compound are largely unknown. caymanchem.comcaymanchem.combertin-bioreagent.comlabchem.com.my While its local anesthetic potency is reported to be similar to cocaine, its detailed pharmacology has not been fully characterized. wikipedia.orgnih.govresearchgate.net
The precise molecular interactions and mechanisms of action are not well-defined. Although it is known to bind to BASP1, the full spectrum of its interactions with biological targets remains an area for further research. nih.govbiorxiv.org Studies have used 3-p-FBT to differentiate binding requirements between BASP1 and the dopamine (B1211576) transporter (DAT), but the compound's own activity profile at DAT and other monoamine transporters is not thoroughly documented in publicly available literature. nih.gov The lack of comprehensive pharmacological data means that the molecular basis for its reported effects is not fully understood, highlighting a critical area for future investigation. nih.govresearchgate.net
Properties
Molecular Formula |
C15H18FNO2 · HCl |
|---|---|
Molecular Weight |
299.8 |
InChI |
InChI=1S/C15H18FNO2.ClH/c1-17-12-6-7-13(17)9-14(8-12)19-15(18)10-2-4-11(16)5-3-10;/h2-5,12-14H,6-9H2,1H3;1H/t12-,13+,14-; |
InChI Key |
HDJWOWRZPURJNT-WQTKJZBYSA-N |
SMILES |
CN1[C@H]2C[C@@H](OC(C3=CC=C(F)C=C3)=O)C[C@@H]1CC2.Cl |
Synonyms |
3β-FBT; Fluorotropacocaine; 4-Fluorotropacocaine; 3-(p-Fluorobenzoyloxy)tropane; Pseudotropine 4-fluorobenzoate |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 3 P Fbt Hydrochloride
Established Synthetic Pathways for 3-p-FBT (hydrochloride)
The primary and most common method for synthesizing 3-p-FBT is through the esterification of a tropane (B1204802) alcohol. This involves reacting tropine (B42219) with 4-fluorobenzoyl chloride in an inert solvent.
Esterification Reactions and Nucleophilic Acyl Substitution Mechanisms
The formation of 3-p-FBT from a tropane alcohol and 4-fluorobenzoyl chloride is a classic example of nucleophilic acyl substitution. In this reaction, the hydroxyl group of the tropane alcohol acts as a nucleophile, attacking the carbonyl carbon of the 4-fluorobenzoyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion and forming the final ester product.
Role of Catalysis in Synthetic Efficiency and Yield
While direct esterification is effective, the efficiency and yield of the reaction can be significantly influenced by catalysts. Acidic ionic liquids (AILs) have demonstrated potential in catalyzing esterification reactions. nih.gov These AILs, particularly functionalized acidic ionic liquids (FAILs) based on tropine, can enhance the reaction rate and product yield. nih.gov The catalytic activity is influenced by factors such as the type of ionic liquid, temperature, reaction time, and the ratio of reactants. nih.gov
Strategic Precursor Compounds and Their Derivatization (e.g., Tropine, 4-Fluorobenzoyl Chloride)
The synthesis of 3-p-FBT relies on key precursor compounds. Tropine, a derivative of tropane, serves as the backbone of the molecule. uomustansiriyah.edu.iq 4-Fluorobenzoyl chloride is the other essential precursor, providing the p-fluorobenzoyloxy group. The synthesis of a series of halogenated benzoyloxytropane analogs has been achieved through the acylation of tropine with the corresponding halogenobenzoyl chlorides. researchgate.net
Control of Stereochemistry and Isomer Purity (3α vs. 3β) in Synthesis
The stereochemistry of the hydroxyl group on the tropane ring is a critical factor in the synthesis of 3-p-FBT, leading to the formation of two diastereomers: 3α and 3β. The 3β isomer is also known as fluorotropacocaine. caymanchem.comresearchgate.net
Influence of Reaction Conditions on Diastereoselectivity
The ratio of the 3α and 3β isomers can be controlled by carefully selecting the reaction conditions. Key factors influencing diastereoselectivity include:
Temperature: The reaction temperature can affect the kinetic and thermodynamic control of the reaction, thereby influencing the isomer ratio.
Solvent Polarity: The polarity of the solvent used can impact the transition state of the reaction and favor the formation of one isomer over the other.
Base Selection: The choice of base, such as triethylamine (B128534) (NEt₃) versus sodium bicarbonate (NaHCO₃), can also direct the stereochemical outcome of the esterification.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, and X-ray crystallography are crucial techniques for distinguishing between the 3α and 3β isomers and confirming the stereochemistry of the final product. researchgate.netnih.gov
Exploration of Novel Synthetic Routes and Methodological Advancements
While the direct esterification of tropine remains the standard method, research into novel synthetic routes continues. The development of new catalysts, such as tropine-based functionalized acidic ionic liquids, represents a significant advancement in improving the efficiency of the esterification process. nih.gov Further research may focus on enzymatic or chemoenzymatic methods to achieve higher stereoselectivity and more environmentally friendly synthetic processes.
Analog and Derivative Synthesis for Structure-Activity Relationship Investigations
The exploration of the SAR of 3-p-FBT and its derivatives involves the synthesis of a variety of analogs with modifications at key positions of the tropane scaffold. These synthetic efforts are crucial for elucidating the structural requirements for potent and selective inhibition of monoamine transporters.
A primary strategy in the synthesis of 3-p-FBT analogs involves the esterification of a tropane alcohol, such as tropine or pseudotropine, with a substituted benzoyl chloride. This method allows for the introduction of various substituents on the phenyl ring. For instance, a series of halogenated benzoyloxytropane analogs have been synthesized by acylating 8-methyl-8-aza-bicyclo[3.2.1]octan-3α-ol with different halogenobenzoyl chlorides. This approach can be used to prepare analogs of 3-p-FBT with substituents other than fluorine at the para position, as well as with substituents at the ortho and meta positions.
Further SAR studies on related 3β-phenyltropane analogs have demonstrated that the nature and position of substituents on the phenyl ring significantly impact binding affinity for monoamine transporters. For example, in a series of 3β-(substituted phenyl)tropane-2β-carboxylic acid methyl esters, various substitutions on the phenyl ring were shown to modulate affinity and selectivity for DAT, SERT, and NET. nih.gov
Table 1: Influence of Phenyl Ring Substitution on Monoamine Transporter Binding Affinity in a Series of 3β-(substituted phenyl)tropane-2β-carboxylic acid methyl esters nih.gov
| Compound | 3β-Phenyl Substituent | DAT IC50 (nM) | SERT Ki (nM) | NET Ki (nM) |
| 7a | 4-OCH3 | 6.5 | 1100 | >10000 |
| 7d | 3-Br-4-OCH3 | 16 | 270 | 160 |
| 7e | 3,5-diBr-4-OCH3 | 170 | 160 | >10000 |
| 7f | 3-I-4-OCH3 | 16 | 17 | 1413 |
| 7g | 3,5-diI-4-OCH3 | 17 | 20 | >10000 |
Data from a study on 3β-(substituted phenyl)tropane-2β-carboxylic acid methyl esters, which are structurally related to 3-p-FBT.
The data indicates that the serotonin (B10506) transporter is more tolerant of bulky substituents on the 3β-(4-methoxyphenyl) ring compared to the norepinephrine (B1679862) transporter. nih.gov Specifically, the addition of dibromo or diiodo substituents ortho to the 4-methoxy group resulted in a significant loss of binding affinity at the NET. nih.gov
In addition to phenyl ring modifications, the synthesis of analogs can also involve alterations to other parts of the tropane molecule. For instance, modifications to the substituent at the 2β-position of the tropane ring have been explored. In one study, a series of 3β-(4-methoxyphenyl)tropane-2β-carboxylic acid esters were synthesized to investigate the impact of the ester group on transporter affinity. nih.gov
Table 2: Effect of 2β-Ester Group Modification on Monoamine Transporter Binding Affinity nih.gov
| Compound | 2β-Substituent | DAT IC50 (nM) | SERT Ki (nM) | NET Ki (nM) |
| 7a | COOCH3 | 6.5 | 1100 | >10000 |
| 8e | COO(CH2)2-(4-NH2)Ph | 3.5 | 4.5 | 1600 |
| 8f | COO(CH2)2-(4-NHAc)Ph | 3.0 | 5.0 | 1500 |
| 8i | COO(CH2)2-(3-I-4-NH2)Ph | 2.5 | 3.5 | 2040 |
Data from a study on 3β-(4-methoxyphenyl)tropane-2β-carboxylic acid esters, which are structurally related to 3-p-FBT.
These findings demonstrate that modifications to the 2β-ester group can lead to compounds with high affinity for both DAT and SERT, with lower affinity for NET. nih.gov Specifically, the introduction of a 2-(4-aminophenyl)ethyl ester (as in compound 8e) significantly increased affinity for the serotonin transporter. nih.gov Further substitution on the 4-aminophenyl ring of this ester, such as the addition of an iodine atom (compound 8i), further enhanced the binding affinities for both DAT and SERT. nih.gov
The synthesis of these diverse analogs provides valuable insights into the pharmacophore of the monoamine transporters and aids in the design of novel ligands with specific binding profiles.
Molecular Mechanisms of Action and Binding Dynamics of 3 P Fbt Hydrochloride
Interaction with Neurotransmitter Systems and Monoamine Transporters
Psychostimulant compounds frequently exert their effects by interacting with monoamine transport proteins. nih.gov These transporters, which include those for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET), are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating the duration and intensity of neurotransmission. nih.govnih.gov Inhibitors of these transporters block this reuptake process, leading to elevated extracellular concentrations of monoamines. nih.gov
The stimulant effects of many tropane-based compounds are linked to their ability to inhibit the dopamine transporter (DAT). pnas.orgfrontiersin.org This inhibition blocks the reuptake of dopamine, a key neurotransmitter involved in reward and motor control, leading to increased dopaminergic signaling. pnas.orgnih.gov 3-p-FBT, as a structural analog of cocaine, is recognized as a dopamine reuptake inhibitor that binds to DAT. wikipedia.org While specific binding affinity values for 3-p-FBT are not detailed in the provided research, its stimulant potency, estimated to be around 30% that of cocaine, is attributed to this mechanism. wikipedia.org The interaction of tropane (B1204802) analogues with DAT is sensitive to the chemical properties of their substituents. For instance, electron-withdrawing groups, such as the para-fluoro substituent in 3-p-FBT, can enhance affinity for the dopamine transporter.
| Compound | Target | Mechanism of Action | Reported Effect |
|---|---|---|---|
| 3-p-FBT (hydrochloride) | Dopamine Transporter (DAT) | Reuptake Inhibition | Contributes to stimulant properties wikipedia.org |
| Cocaine | DAT, SERT, NET | Reuptake Inhibition | Inhibits dopamine reuptake pnas.orgjohnshopkins.edu |
Brain Acid Soluble Protein 1 (BASP1) Binding and Functional Implications
Recent research has identified a novel, high-affinity binding site for cocaine associated with the Brain Acid Soluble Protein 1 (BASP1). pnas.orgjohnshopkins.edu This discovery suggests that DAT is not the sole mediator of cocaine's effects and that BASP1 plays a significant pharmacological role. pnas.orgbiorxiv.org Cocaine binds to BASP1 with a high affinity, showing a dissociation constant (Kd) of approximately 7 nM. pnas.orgjohnshopkins.edu
The binding of ligands to BASP1 can be assessed by their ability to displace a radiolabeled compound, such as [3H]cocaine. In a study evaluating 12 different structural analogs of cocaine, only two compounds were found to effectively elute [3H]cocaine from its binding site on BASP1: benztropine (B127874) and 3-p-FBT. pnas.org This finding indicates that 3-p-FBT is a potent ligand for BASP1, capable of competing with and displacing cocaine, which underscores its significant interaction with this protein target. pnas.orgresearchgate.net
| Compound | Action on BASP1 | Finding |
|---|---|---|
| 3-p-FBT (hydrochloride) | Displacement of [3H]cocaine | Effectively elutes cocaine from BASP1 binding site pnas.org |
| Benztropine | Displacement of [3H]cocaine | Effectively elutes cocaine from BASP1 binding site pnas.org |
| Other Cocaine Analogs (10 tested) | Displacement of [3H]cocaine | Failed to elute cocaine from BASP1 binding site pnas.org |
The functional consequence of ligand binding to BASP1 appears to be linked to the regulation of dopamine reuptake. It has been proposed that the binding of cocaine to BASP1 in dopaminergic terminals can induce the autophagic degradation of the dopamine transporter (DAT). researchgate.net This process would lead to a reduction in the number of functional dopamine transporters on the cell surface, thereby contributing to the inhibition of dopamine reuptake. researchgate.net Given that 3-p-FBT also binds effectively to BASP1, it is plausible that it could engage similar downstream mechanisms to influence dopamine signaling, representing a pathway for dopamine reuptake inhibition that is distinct from direct competitive blockade of the transporter itself. pnas.org
Ion Channel Modulation and Gating Mechanisms (e.g., Sodium Channels)
Tropane alkaloids, including cocaine and its analogs, are known to possess local anesthetic properties. wikipedia.org This activity is primarily mediated through the blockade of voltage-gated sodium channels. nih.govnih.gov By binding to these channels, the drugs inhibit the influx of sodium ions that is necessary for the initiation and propagation of action potentials in neurons. This leads to a reversible block of nerve impulse conduction. 3-p-FBT is reported to have a potency as a local anesthetic that is similar to that of cocaine. wikipedia.org This suggests that 3-p-FBT is also an effective modulator of ion channels, likely acting as a sodium channel blocker. The gating of ion channels is a complex process that can be modulated by various endogenous and exogenous compounds, which bind to the channel protein and trigger conformational changes that alter ion flow. nih.govembopress.org
Insufficient Data for Comprehensive Analysis of 3-p-FBT (hydrochloride) Protein-Ligand Interactions
A thorough review of available scientific literature reveals a significant gap in the specific protein-ligand interaction spectroscopic and biophysical analyses for the compound 3-p-FBT (hydrochloride). While this compound, also known as fluorotropacocaine, is recognized as a synthetic tropane alkaloid and a designer drug, detailed molecular-level studies characterizing its binding dynamics with protein targets are not publicly available. pnas.orgwikipedia.orgnih.gov
The pharmacology of 3-p-FBT has not been extensively characterized. researchgate.net General information suggests that, as a cocaine analog, its stimulant properties are likely attributable to interactions with monoamine transporters. Specifically, it is suggested to be a dopamine reuptake inhibitor through its binding to the dopamine transporter (DAT). Research indicates that the 3β-isomer, which corresponds to 3-p-FBT, demonstrates a higher affinity for the dopamine transporter compared to its 3α-isomer.
Furthermore, one study has indicated that 3-p-FBT can displace radiolabeled cocaine from membranes that contain Brain Acid Soluble Protein 1 (BASP1), suggesting a potential interaction with this protein. However, this finding has not been followed up with detailed biophysical or spectroscopic studies to characterize the nature of this interaction, such as determining binding affinity, kinetics, or conformational changes upon binding.
Standard biophysical and spectroscopic techniques are widely employed to elucidate the intricacies of drug-protein interactions. Methods such as fluorescence spectroscopy, surface plasmon resonance (SPR), and thermal shift assays are instrumental in determining binding constants, kinetic rates, and the thermodynamic profile of such interactions. diva-portal.orgdiva-portal.orgresearchgate.net For instance, studies on other cocaine analogues have utilized fluorescently labeled ligands to probe the biophysical environment of the binding pocket on the serotonin transporter (SERT), revealing a highly hydrophobic microenvironment. nih.gov
Despite the availability of these advanced analytical techniques, their specific application to characterize the interaction of 3-p-FBT (hydrochloride) with its putative protein targets has not been reported in the accessible scientific literature. Consequently, crucial data, including binding affinities (Kd), kinetic parameters (kon, koff), and detailed spectroscopic analyses (e.g., circular dichroism, nuclear magnetic resonance) that would be necessary to construct a comprehensive profile of its protein-ligand interactions, are currently unavailable. The creation of detailed data tables and an in-depth discussion of research findings, as requested, is therefore not possible at this time.
Computational and Theoretical Chemistry of 3 P Fbt Hydrochloride
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in determining the electronic structure and predicting the reactivity of molecules like 3-p-FBT. These methods, rooted in solving the Schrödinger equation, provide insights into the molecule's behavior at an atomic and electronic level. While specific quantum chemical studies on 3-p-FBT are not extensively documented in publicly available literature, the principles of these calculations can be applied to understand its properties.
Density Functional Theory (DFT) is a common quantum-chemical method used to investigate the electronic properties of molecules. For a molecule like 3-p-FBT, DFT calculations could be employed to determine key parameters that govern its reactivity and interactions.
Key Electronic Properties Computable via Quantum Chemistry:
| Property | Description | Relevance to 3-p-FBT |
| Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy difference between them (the HOMO-LUMO gap) indicates the molecule's stability. | A smaller HOMO-LUMO gap would suggest higher reactivity of 3-p-FBT. The locations of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack. |
| Molecular Electrostatic Potential (MEP) | MEP maps illustrate the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. | For 3-p-FBT, the ester and amine functionalities would be expected to show distinct electrostatic potentials, guiding its non-covalent interactions with biological targets. |
| Atomic Charges | These calculations distribute the total molecular charge among the constituent atoms, providing insight into the polarity of bonds and the overall charge distribution. | The partial charges on the atoms of the tropane (B1204802) ring, the ester group, and the fluorophenyl moiety would influence its solubility, membrane permeability, and binding affinity. |
These computational approaches provide a theoretical framework for understanding the intrinsic electronic characteristics of 3-p-FBT, which are foundational to its biological activity.
Molecular Dynamics Simulations of Ligand-Target Complexes (e.g., with DAT, BASP1)
The primary target for cocaine and its analogs, including 3-p-FBT, is the dopamine (B1211576) transporter (DAT). nih.gov MD simulations can be employed to model the binding of 3-p-FBT to DAT, revealing the conformational changes that occur upon binding and the stability of the resulting complex.
Typical Parameters Analyzed in MD Simulations of Ligand-Target Complexes:
| Parameter | Description | Significance for 3-p-FBT-DAT Interaction |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure over time. | A stable RMSD for both 3-p-FBT and the DAT binding pocket would indicate a stable binding mode. |
| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual residues or atoms around their average position. | Higher RMSF values in certain regions of DAT upon 3-p-FBT binding could suggest conformational flexibility that is important for its inhibitory mechanism. |
| Hydrogen Bond Analysis | Identifies the formation and breaking of hydrogen bonds between the ligand and the target protein throughout the simulation. | This analysis would reveal key amino acid residues in the DAT binding site that form stable hydrogen bonds with 3-p-FBT, contributing to its binding affinity. |
| Binding Free Energy Calculations | Methods like MM/PBSA and MM/GBSA are used to estimate the free energy of binding of a ligand to its target. | These calculations would provide a quantitative measure of the affinity of 3-p-FBT for DAT, allowing for comparison with other DAT inhibitors. |
MD simulations offer a dynamic perspective on the interaction between 3-p-FBT and its targets, complementing the static picture provided by docking studies.
Docking Studies and Binding Site Prediction for Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For 3-p-FBT, docking studies are instrumental in predicting its binding mode within the active site of receptors like the dopamine transporter (DAT).
The binding site for cocaine and its analogs on DAT is understood to be a pocket formed by several transmembrane segments. Docking simulations can place the 3-p-FBT molecule within this binding site and score the different poses based on their predicted binding affinity.
Key Aspects of Docking Studies for 3-p-FBT:
| Aspect | Description | Expected Findings for 3-p-FBT |
| Binding Pose Prediction | Determines the most likely three-dimensional arrangement of the 3-p-FBT molecule within the DAT binding pocket. | The p-fluorobenzoyloxy group is expected to engage in specific interactions within the binding site, contributing to the overall binding affinity. |
| Scoring Functions | Estimate the binding affinity for each predicted pose, allowing for the ranking of different binding modes. | Higher scores would indicate a more favorable interaction, and the top-scoring poses are considered the most probable binding modes. |
| Identification of Key Interactions | Reveals the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between 3-p-FBT and the amino acid residues of the receptor. | Interactions with key residues in the DAT binding site, previously identified for other tropane ligands, would be expected. |
Binding site prediction algorithms can also be used to identify potential off-target interactions of 3-p-FBT. ic.ac.ukresearchgate.netresearchgate.net These methods analyze the protein surface to locate pockets with the appropriate size, shape, and chemical properties for ligand binding.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. researchgate.net For a series of compounds including 3-p-FBT and its analogs, QSAR studies can provide valuable insights into the structural features that are important for their interaction with targets like the dopamine transporter (DAT). nih.govberkeley.eduresearchgate.net
QSAR models are developed by correlating molecular descriptors (numerical representations of chemical structure) with experimentally determined biological activity.
Components of a QSAR/QSPR Study for Tropane Derivatives:
| Component | Description | Application to 3-p-FBT and Analogs |
| Dataset | A collection of structurally related compounds with measured biological activity (e.g., Ki values for DAT binding). | A dataset of tropane derivatives with varying substituents on the phenyl ring and at the 3-position would be used. nih.gov |
| Molecular Descriptors | Numerical values that encode different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. | Descriptors such as molecular weight, logP, molar refractivity, and electronic substituent constants would be calculated for each molecule. |
| Statistical Model | A mathematical equation that relates the descriptors to the biological activity. Common methods include multiple linear regression (MLR) and partial least squares (PLS). | The resulting QSAR equation would quantify the contribution of different structural features to the DAT binding affinity. |
| Model Validation | The predictive power of the QSAR model is assessed using statistical methods such as cross-validation and external validation. | A validated QSAR model could be used to predict the DAT affinity of new, unsynthesized tropane derivatives. |
Structure-activity relationship (SAR) studies on tropane derivatives have highlighted the importance of the substituent at the 3-position for DAT affinity. nih.gov The presence of the p-fluorobenzoyl group in 3-p-FBT is expected to significantly influence its binding affinity and selectivity.
Conformational Analysis and Energy Minimization Studies of 3-p-FBT (hydrochloride)
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. rsc.orgsemanticscholar.org For a flexible molecule like 3-p-FBT, understanding its preferred conformations is crucial, as the biologically active conformation is the one that binds to the receptor.
Energy minimization is a computational procedure used to find the lowest energy conformation of a molecule. nih.gov By exploring the potential energy surface of 3-p-FBT, researchers can identify the stable, low-energy conformers.
Methods and Objectives of Conformational Analysis:
| Method | Description | Application to 3-p-FBT |
| Systematic Search | Rotates all rotatable bonds by a fixed increment to generate a comprehensive set of conformations. | This would provide a complete picture of the conformational space of 3-p-FBT, although it can be computationally expensive. |
| Stochastic Search (e.g., Monte Carlo) | Randomly changes the conformation and accepts or rejects the new conformation based on its energy. | This method can efficiently explore the conformational landscape to find low-energy structures. |
| Energy Minimization | Optimizes the geometry of a starting conformation to find the nearest local energy minimum. | Each generated conformer would be subjected to energy minimization to obtain its stable geometry and energy. |
The results of a conformational analysis for 3-p-FBT would be a set of low-energy conformers and their relative energies. This information is vital for selecting the appropriate conformation for docking studies and for understanding the energetic cost of adopting the bioactive conformation. The tropane scaffold itself has a rigid bicyclic structure, but the orientation of the p-fluorobenzoyloxy group is a key conformational variable.
Advanced Analytical Methodologies for 3 P Fbt Hydrochloride Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 3-p-FBT (hydrochloride). It provides detailed information about the carbon-hydrogen framework, allowing for the confirmation of the core tropane (B1204802) structure, the position of the ester linkage, and the substitution pattern on the aromatic ring.
A critical application of NMR in the study of 3-p-FBT is the confirmation of its stereochemistry. The tropane scaffold can exist in different isomeric forms, and the orientation of the substituent at the C-3 position is crucial for its pharmacological activity. Specifically for 3-p-FBT, it is vital to distinguish between the 3β (exo) and 3α (endo) isomers. Research has shown that while techniques like gas chromatography can separate these isomers, their electron-impact mass spectra are nearly identical. researchgate.net
¹⁹F NMR spectroscopy has been identified as a particularly useful technique for distinguishing between the 3β-FBT and its 3α isomer. researchgate.net The distinct chemical environment of the fluorine atom in each stereoisomer results in unique signals in the ¹⁹F NMR spectrum, providing a definitive method for stereochemical assignment. In addition to ¹⁹F NMR, comprehensive 1D and 2D NMR experiments, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are employed to fully assign all proton and carbon signals, thereby confirming the complete chemical structure of the molecule.
Table 1: Key NMR Techniques for 3-p-FBT (hydrochloride) Analysis
| NMR Technique | Application in 3-p-FBT Analysis |
|---|---|
| ¹H NMR | Provides information on the number, connectivity, and chemical environment of protons. |
| ¹³C NMR | Determines the number and type of carbon atoms in the molecule. |
| ¹⁹F NMR | Crucial for distinguishing between the 3β and 3α stereoisomers. researchgate.net |
Spectroscopic Techniques (e.g., FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. youtube.com When an infrared light is passed through a sample of 3-p-FBT, the molecule absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. youtube.com The resulting spectrum is a unique molecular "fingerprint" that can confirm the presence of key structural motifs.
For 3-p-FBT (hydrochloride), FT-IR spectroscopy can be used to identify characteristic absorption bands corresponding to its main functional groups. The interpretation of the FT-IR spectrum would involve identifying peaks that confirm the presence of the ester group, the aromatic ring, and the tropane alkaloid structure.
Table 2: Expected FT-IR Absorption Bands for 3-p-FBT
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Ester Carbonyl (C=O) | ~1710-1730 | Stretching |
| C-O-C (Ester) | ~1100-1300 | Stretching |
| Aromatic C=C | ~1450-1600 | Stretching |
| C-F (Aryl Fluoride) | ~1100-1250 | Stretching |
| C-H (Aromatic) | ~3000-3100 | Stretching |
| C-H (Aliphatic) | ~2850-3000 | Stretching |
The specific peak positions and intensities in the FT-IR spectrum provide corroborating evidence for the structure elucidated by NMR and mass spectrometry.
Radioligand Binding Assay Methodologies for Receptor Profiling in Research
Radioligand binding assays are a fundamental tool in pharmacology for characterizing the interaction between a ligand (like 3-p-FBT) and a biological target, such as a receptor or transporter. nih.govsygnaturediscovery.com This technique is considered the gold standard for determining the binding affinity and density of receptors in various biological preparations. nih.gov Although the specific pharmacological profile of 3-p-FBT has not been extensively characterized, its structural similarity to cocaine suggests that it may interact with monoamine transporters, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).
The general methodology for receptor profiling using radioligand binding assays involves several key steps:
Preparation of Biological Material : This involves preparing cell membranes, tissue homogenates, or synaptosomes from tissues expressing the target receptors. europeanpharmaceuticalreview.com
Incubation : The biological preparation is incubated with a radiolabeled ligand (a compound with a radioactive isotope like ³H or ¹²⁵I that is known to bind to the target receptor) and varying concentrations of the unlabeled test compound (3-p-FBT). oncodesign-services.com
Separation : After incubation reaches equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration. nih.goveuropeanpharmaceuticalreview.com
Quantification : The amount of radioactivity trapped on the filter, which corresponds to the bound radioligand, is measured using a scintillation counter. oncodesign-services.com
In a competition binding assay format, 3-p-FBT would be used to displace the binding of a known radioligand to its target. The data generated allows for the calculation of the inhibitory constant (Kᵢ), which represents the affinity of 3-p-FBT for the specific receptor or transporter. sygnaturediscovery.com By testing against a panel of different receptors and transporters, a comprehensive binding profile can be established.
Table 3: Parameters Derived from Radioligand Binding Assays
| Parameter | Description |
|---|---|
| Kᵢ (Inhibitory Constant) | A measure of the binding affinity of a compound for a receptor. A lower Kᵢ value indicates a higher binding affinity. |
| IC₅₀ (Half-maximal Inhibitory Concentration) | The concentration of a compound required to displace 50% of the specific binding of the radioligand. |
| Bₘₐₓ (Maximum Receptor Density) | The total concentration of receptors in a given tissue, determined through saturation binding experiments. nih.gov |
Bioanalytical Method Development for 3-p-FBT (hydrochloride) in Research Matrices (e.g., Cell Lysates, Synaptosomes, Ex Vivo Animal Samples)
The quantitative determination of 3-p-FBT in complex biological matrices is crucial for in vitro and ex vivo research studies. Bioanalytical methods are developed and validated to ensure the reliable measurement of the compound in matrices such as cell lysates, synaptosomes, and tissue samples from animal studies. onlinepharmacytech.inforesearchgate.net
The development of a robust bioanalytical method typically involves a combination of efficient sample preparation and a sensitive, selective analytical technique.
Sample Preparation : The primary goal is to extract 3-p-FBT from the biological matrix and remove interfering substances. Common techniques include:
Protein Precipitation (PPT) : A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins.
Liquid-Liquid Extraction (LLE) : The sample is partitioned between two immiscible liquid phases to separate the analyte from matrix components.
Solid-Phase Extraction (SPE) : The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. This technique often provides cleaner extracts compared to PPT or LLE.
Analytical Quantification : Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed. onlinepharmacytech.info The method would be optimized to achieve good chromatographic separation of 3-p-FBT from any potential metabolites or matrix components, followed by highly selective detection using multiple reaction monitoring (MRM) mode on the mass spectrometer.
Before a method can be used for sample analysis, it must undergo rigorous validation according to regulatory guidelines. This process ensures the method is reliable and reproducible for its intended purpose.
Table 4: Key Validation Parameters for Bioanalytical Methods
| Validation Parameter | Description |
|---|---|
| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
| Accuracy | The closeness of the measured concentration to the true concentration. |
| Precision | The degree of scatter between a series of measurements of the same sample. |
| Linearity and Range | The concentration range over which the method is accurate, precise, and linear. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. |
| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations of 3 P Fbt Hydrochloride Analogs
Systematic Modification of Core Tropane (B1204802) Structure and Aromatic Substituents
The tropane scaffold, a defining feature of cocaine and its analogs, serves as a rigid framework for orienting key functional groups. SAR studies on 3-phenyltropane analogs have systematically explored the impact of modifications at both the C-2 position of the tropane ring and on the aromatic ring at the C-3 position to optimize binding affinity and selectivity for the dopamine (B1211576) transporter (DAT).
Modifications to the aromatic substituent at the C-3 position have shown that both the nature and position of the substituent are critical for DAT affinity. For instance, in a series of 3-β-(p-substituted phenyl)tropane-2-β-carboxylic acid methyl esters, compounds with p-chloro and p-iodo substituents were found to be 85 and 78 times more potent than cocaine, respectively, at the cocaine binding site in rat striatum. Similarly, p-bromo and p-methyl substitutions also resulted in analogs that were 56 and 60 times more potent than cocaine, highlighting the sensitivity of the binding pocket to the electronic and steric properties of this substituent.
Further studies on 3-β-(4-methoxyphenyl)tropane analogs revealed that substitutions on the phenyl ring significantly alter binding profiles across monoamine transporters. Replacing the 4-methoxy group with a larger ethoxy group led to a 14-fold decrease in DAT affinity but a slight increase in affinity for the serotonin (B10506) transporter (SERT). Halogenation of the 3-β-(4-methoxyphenyl)tropane core at the 3' and 5' positions of the phenyl ring also modulated binding affinity, demonstrating the importance of the substitution pattern on the aromatic ring for molecular recognition by the transporters.
The substituent at the C-2 position of the tropane ring also plays a pivotal role. Changing the methyl ester at this position to larger groups like isopropyl or cyclobutyl esters in the 3-β-(4-methoxyphenyl)tropane series resulted in a slight decrease in DAT affinity but a much larger loss of affinity for both SERT and the norepinephrine (B1679862) transporter (NET). This suggests that the space around the C-2 position is constrained within the DAT binding site.
| Compound | Para-Substituent (X) | Binding Potency Ratio (vs. Cocaine) |
|---|---|---|
| Cocaine | - | 1 |
| Analog 1 | -Cl | 85 |
| Analog 2 | -I | 78 |
| Analog 3 | -Br | 56 |
| Analog 4 | -CH₃ | 60 |
Impact of Chirality on Molecular Interactions and Target Engagement
Chirality is a fundamental determinant of ligand-receptor interactions, and this holds true for 3-p-FBT and its analogs. The orientation of the substituent at the C-3 position of the tropane ring significantly influences binding affinity for the dopamine transporter. Research indicates that the 3-β isomer of 3-p-FBT possesses a substantially higher affinity for DAT compared to its 3-α isomer counterpart. This stereoselectivity underscores the specific spatial arrangement required for optimal interaction with the DAT binding pocket.
This observation is consistent with the broader class of cocaine-like 3-β-phenyltropane analogs, where the (R)-configuration at C-2 and the β-orientation at C-3 are generally preferred for high-affinity DAT binding. However, it is noteworthy that other classes of tropane-based DAT inhibitors exhibit different stereochemical preferences. For instance, benztropine (B127874) and its analogs, which also contain a tropane core, achieve optimal DAT binding with a 3-α stereochemistry. This opposing stereoselectivity suggests that these different classes of tropane-based inhibitors may not access identical binding domains on the dopamine transporter, a finding supported by photolabeling studies.
The synthesis and characterization of both the 3-β and 3-α isomers of 3-p-FBT have been crucial for these investigations. nih.gov While their mass spectra are nearly identical, they can be distinguished by techniques such as gas chromatography and ¹⁹F NMR spectroscopy, allowing for the definitive assessment of their distinct biological activities. nih.gov
Pre Clinical Research Models for Mechanistic Elucidation of 3 P Fbt Hydrochloride
In Vitro Cellular Assays for Target Engagement and Pathway Activation
In vitro cellular assays are fundamental in determining the direct molecular targets of a compound and the immediate downstream consequences of their interaction. These assays are crucial for establishing the potency and selectivity of a new chemical entity.
Cell-based transporter assays are designed to measure a compound's ability to inhibit the reuptake of monoamine neurotransmitters—dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE)—into presynaptic neurons, a primary mechanism of action for many stimulant drugs. nih.gov These assays typically utilize cell lines genetically engineered to express one of the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), or the norepinephrine transporter (NET). nih.gov
The experimental procedure involves incubating these cells with a radiolabeled or fluorescently tagged substrate of the specific transporter (e.g., [3H]dopamine for DAT). The ability of 3-p-FBT to inhibit the uptake of this substrate into the cells would be measured across a range of concentrations. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the transporter activity. A lower IC50 value indicates a higher potency at the transporter. By comparing the IC50 values for DAT, SERT, and NET, the selectivity of 3-p-FBT for each of these transporters can be determined. For instance, many tropane (B1204802) analogs exhibit high affinity for DAT and SERT with lower affinity for NET. nih.govnih.gov
Ligand binding assays are used to determine the affinity of a compound for a specific receptor or transporter. clinpgx.org These assays are commonly performed using membranes from cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, that have been engineered to express a high density of the target protein. nih.gov
In the context of 3-p-FBT, these assays would be used to quantify its binding affinity (Ki) for DAT, SERT, and NET. The experiment involves a competition binding paradigm, where cell membranes expressing the transporter of interest are incubated with a fixed concentration of a radiolabeled ligand known to bind to the transporter (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of the unlabeled test compound (3-p-FBT). The ability of 3-p-FBT to displace the radioligand from the transporter is measured, and from this, the Ki value is calculated. The Ki represents the concentration of the competing ligand (3-p-FBT) that would occupy 50% of the receptors in the absence of the radioligand. A lower Ki value signifies a higher binding affinity.
| Compound | DAT Affinity (Ki, nM) | SERT Affinity (Ki, nM) | NET Affinity (Ki, nM) |
|---|---|---|---|
| Cocaine | 99 | 117 | 468 |
| RTI-112 | 1.3 | 3.1 | 1.8 |
| RTI-177 | 1.5 | 150 | 1.5 |
| GBR 12909 | 1.4 | 2800 | 280 |
This table presents data for related tropane compounds to illustrate the type of information generated in ligand binding assays; specific binding affinity data for 3-p-FBT is not currently available in the cited literature. nih.govrti.org
Organotypic Slice Culture Studies on Cellular and Synaptic Mechanisms
Organotypic slice cultures are ex vivo models that preserve the three-dimensional architecture and synaptic connectivity of a specific brain region, such as the striatum or substantia nigra, in a culture dish for an extended period. researchgate.netnih.goviss.it This model allows for the investigation of a drug's effects on neuronal circuitry and synaptic plasticity in a more physiologically relevant context than dissociated cell cultures. nih.govyoutube.com
For 3-p-FBT, organotypic slice cultures of the nigrostriatal pathway would be a valuable tool. nih.gov Researchers could apply 3-p-FBT to these cultures and measure its effects on dopamine release and reuptake using techniques like fast-scan cyclic voltammetry. Furthermore, changes in neuronal firing patterns and synaptic strength (e.g., long-term potentiation or depression) in response to 3-p-FBT could be assessed through electrophysiological recordings. These studies would provide insights into how 3-p-FBT modulates the function of dopaminergic circuits.
Genetically Modified Organism Models for Target Validation (e.g., BASP1 Knockdown in Mice)
Genetically modified organisms, such as knockout or knockdown mice, are essential for validating the role of a specific protein in the mechanism of action of a drug. While there is no direct evidence linking 3-p-FBT to Brain Acid Soluble Protein 1 (BASP1), research has identified a high-affinity cocaine binding site associated with BASP1. researchgate.net
To investigate a potential role for BASP1 in the effects of 3-p-FBT, researchers could utilize BASP1 knockdown or knockout mice. If BASP1 is a critical target for 3-p-FBT's stimulant effects, then a reduction or absence of BASP1 would be expected to alter the behavioral or neurochemical responses to the drug in these mice compared to wild-type controls. Such a model would be instrumental in confirming whether BASP1 is a relevant target for this class of compounds.
Ex Vivo Tissue Studies for Receptor Functional Characterization (e.g., Striatal Synaptosomes)
Ex vivo tissue preparations, such as synaptosomes, are another important tool for studying the effects of drugs on neurotransmitter dynamics. Synaptosomes are isolated, sealed nerve terminals that can be prepared from specific brain regions, like the striatum. nih.gov They retain functional machinery for neurotransmitter uptake, storage, and release, making them an excellent model for studying the direct effects of drugs on these presynaptic processes. nih.gov
To characterize the functional effects of 3-p-FBT, striatal synaptosomes would be pre-loaded with a radiolabeled neurotransmitter, such as [3H]dopamine. The ability of 3-p-FBT to inhibit the reuptake of this released dopamine would be quantified. Additionally, these preparations can be used to investigate whether 3-p-FBT induces dopamine release (efflux), similar to amphetamine-like stimulants. These experiments provide a direct measure of the compound's functional impact on the dopamine transporter in a native-like membrane environment. clinpgx.org
Primary Neuronal/Cell Culture Investigations of Molecular Responses
Primary neuronal cultures, derived directly from the brain tissue of embryonic or neonatal rodents, provide a more physiologically relevant model of neuronal function compared to immortalized cell lines. mdpi.com These cultures can be used to investigate the molecular and cellular responses of neurons to drug exposure. mdpi.comresearchgate.net
In the context of 3-p-FBT, primary dopaminergic neurons could be cultured and exposed to the compound. Researchers could then investigate a range of molecular responses, such as changes in gene expression, protein phosphorylation (e.g., of DAT), and second messenger signaling pathways. wikipedia.orgyoutube.com Furthermore, the effects of chronic exposure to 3-p-FBT on neuronal viability, morphology, and the expression of key proteins like dopamine receptors could be assessed, providing insights into the potential for neuroadaptive changes with prolonged use. nih.gov
Ethical Considerations in Chemical Research Involving 3 P Fbt Hydrochloride
Responsible Conduct of Research with Novel Psychoactive Substances and Research Chemicals
The responsible conduct of research (RCR) is defined as "the practice of scientific investigation with integrity" and forms the bedrock of scientific inquiry. umaine.edu When investigating novel psychoactive substances (NPS) like 3-p-FBT (hydrochloride), researchers have a profound ethical responsibility that extends beyond standard chemical safety protocols. nih.govnih.govunodc.org The American Chemical Society (ACS) provides ethical guidelines that mandate honesty, transparency, and the avoidance of scientific misconduct. solubilityofthings.com
Key ethical principles for research involving NPS and research chemicals include:
Commitment to Safety: The physiological and toxicological properties of 3-p-FBT (hydrochloride) are not well-documented. caymanchem.combertin-bioreagent.comglpbio.com Therefore, researchers must prioritize the minimization of exposure and adhere to stringent safety protocols. Any known hazards associated with the chemicals, equipment, or procedures must be clearly identified in all research documentation. u-szeged.hu
Integrity in Research: All research findings must be reported accurately and transparently. solubilityofthings.com This includes the obligation to perform a thorough literature search and to cite original publications that describe closely related work. u-szeged.hu Fragmentation of research reports should be avoided to provide a comprehensive understanding of the study. u-szeged.hu
Social Responsibility: Researchers must consider the potential societal impact of their work. solubilityofthings.comumassd.edu Given that 3-p-FBT (hydrochloride) is a designer drug also known as fluorotropacocaine, there is a significant potential for misuse. caymanchem.combertin-bioreagent.comglpbio.com Ethical research practices in this area should aim to advance scientific knowledge without contributing to public health crises. nih.gov
Public Communication: Scientists should not make public announcements of a discovery unless the experimental and theoretical support is strong enough to withstand scrutiny in the scientific literature. u-szeged.huacs.org
The National Institutes of Health (NIH) and the National Science Foundation (NSF) mandate RCR training for all funded research, covering areas such as data acquisition and management, responsible authorship, and collaborative science. umaine.edunsf.gov
Biosafety Level Considerations and Laboratory Handling Protocols for Research
While traditional Biosafety Levels (BSLs) are designated for handling biological agents, the principles of risk assessment and containment are directly applicable to the safe laboratory handling of novel chemical compounds like 3-p-FBT (hydrochloride). The Occupational Safety and Health Administration (OSHA) requires laboratories to develop a Chemical Hygiene Plan (CHP) that outlines procedures for the safe use of hazardous chemicals. labmanager.com
For a compound with unknown toxicological properties, a risk-based approach is essential. merkel.co.ilyouthfilter.com This involves:
Hazard Identification: Recognizing that 3-p-FBT is a tropane (B1204802) alkaloid with psychoactive potential, researchers must treat it as a hazardous substance. caymanchem.comusmf.mdnih.gov
Exposure Controls: The primary goal is to minimize all chemical exposures. uwlax.edu This is achieved through a hierarchy of controls:
Engineering Controls: Working with the compound in a certified chemical fume hood is the most effective way to prevent inhalation of airborne substances. uwlax.edulabmanager.com
Administrative Controls: Access to areas where the compound is stored and used should be restricted to authorized personnel. A designated chemical hygiene officer should be appointed to oversee safety protocols. labmanager.com
Personal Protective Equipment (PPE): Appropriate PPE is mandatory and serves as the last line of defense. youthfilter.comsaffronchemicals.com
Recommended Laboratory Handling Protocols for 3-p-FBT (hydrochloride):
| Protocol | Description |
|---|---|
| Storage | Store in a well-ventilated, designated, and secure area away from incompatible materials. merkel.co.ilsaffronchemicals.com Containers must be clearly labeled with the chemical name, concentration, and hazard warnings. youthfilter.comsaffronchemicals.com |
| Handling | All manipulations should be conducted in a chemical fume hood. uwlax.edu Researchers must wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. youthfilter.comuwlax.edu |
| Waste Disposal | Chemical waste must be segregated based on compatibility and disposed of according to institutional and local regulations. youthfilter.comsaffronchemicals.com |
| Emergency Procedures | Emergency eyewash stations and safety showers must be readily accessible. merkel.co.il All personnel should be trained on spill management procedures. saffronchemicals.com |
Data Integrity and Reproducibility in Scientific Publications on 3-p-FBT (hydrochloride)
Data integrity and reproducibility are the cornerstones of credible scientific research. azolifesciences.comresearchgate.net Data integrity refers to the completeness, consistency, and accuracy of data throughout its lifecycle. labmanager.com Reproducibility is the ability of an independent research team to obtain the same results by following the original study's methodology. azolifesciences.com
In the context of research on 3-p-FBT (hydrochloride), ensuring data integrity is paramount, particularly in analytical studies using techniques like chromatography. pharmaguideline.com The core principles, often summarized by the acronym ALCOA, are:
Attributable: Data must be traceable to the individual who collected it and the instrument used.
Legible: Data must be readable and permanent.
Contemporaneous: Data should be recorded at the time the work is performed.
Original: The original data or a certified "true copy" must be preserved.
Accurate: Data must be free from errors and reflect the actual observations. labmanager.com
To ensure the reproducibility of research on 3-p-FBT (hydrochloride), publications should include:
Detailed Methodology: A comprehensive description of all experimental procedures, including the synthesis, purification, and characterization of the compound.
Instrument Calibration: Information on the calibration and validation of analytical instruments used for data acquisition. pharmaguideline.comchromatographyonline.com
Data Availability: Whenever possible, raw data should be made available to allow for independent verification of the results.
The failure to reproduce experimental results can lead to a "crisis" of confidence in the scientific literature. azolifesciences.com Therefore, strict adherence to data integrity and reproducibility standards is an ethical imperative for all researchers studying novel compounds.
Regulatory Compliance for Acquisition and Use in Academic Research Settings
The acquisition and use of research chemicals, particularly those with psychoactive properties like 3-p-FBT (hydrochloride), are subject to stringent regulations. nordicbiosite.com Academic institutions must comply with federal and state laws, as well as their own internal policies, to ensure these substances are not diverted for illicit use. berkeley.edu
Key aspects of regulatory compliance include:
Legal Status: Researchers must be aware of the legal status of 3-p-FBT (hydrochloride) in their jurisdiction. As a designer drug, it may be considered a controlled substance analogue, and its legal status can change rapidly. nih.gov
Institutional Approval: Research projects involving controlled or regulated substances typically require approval from an institutional oversight committee, such as an Institutional Biosafety Committee or a specific committee for controlled substances. labmanager.comberkeley.edu
Licensing and Registration: In many jurisdictions, the acquisition and use of controlled substances for research require a license from a government agency, such as the U.S. Drug Enforcement Administration (DEA). berkeley.edu Some suppliers restrict the sale of 3-p-FBT (hydrochloride) to licensed laboratories and qualified academic institutions. bertin-bioreagent.com
Record Keeping: Meticulous records must be maintained for the acquisition, inventory, use, and disposal of regulated compounds. berkeley.edu This includes maintaining a controlled-substance log and documenting any waste. ctfassets.net
Personnel Screening: Individuals who will handle controlled substances are often subject to a criminal background check to ensure they are not disqualified from working with these materials. berkeley.edu
Compliance Checklist for Academic Researchers:
| Compliance Area | Action Required |
|---|---|
| Project Registration | Register the research project with the appropriate institutional body (e.g., Environmental Health and Safety). berkeley.edu |
| Training | Complete all required institutional and regulatory training on the responsible conduct of research and the handling of controlled substances. berkeley.edudchas.org |
| Security | Store the compound in a securely locked location with strictly controlled access. berkeley.edu |
| Inventory Management | Conduct regular physical inventories and maintain accurate, up-to-date records. berkeley.edu |
By adhering to these ethical and regulatory frameworks, researchers can conduct valuable scientific investigations into novel compounds like 3-p-FBT (hydrochloride) while upholding the highest standards of safety, integrity, and responsibility.
Future Directions and Emerging Research Avenues for 3 P Fbt Hydrochloride
Exploration of Novel Molecular Target Interactions Beyond Monoamine Transporters and BASP1
While 3-p-FBT is known to interact with dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters, similar to cocaine, recent research has identified a novel, high-affinity binding site for cocaine and some of its analogs on the Brain Acid Soluble Protein 1 (BASP1). Notably, 3-p-FBT was one of the few cocaine analogs tested that effectively displaced cocaine from BASP1, suggesting a significant interaction. This finding opens up a new frontier for investigating the molecular pharmacology of 3-p-FBT beyond its classical monoamine transporter targets.
Future research should aim to:
Characterize the 3-p-FBT and BASP1 Interaction: Elucidate the binding kinetics and thermodynamics of this interaction. Investigating the specific domains of BASP1 involved in binding 3-p-FBT could reveal a unique pharmacophore distinct from that of the monoamine transporters.
Functional Consequences of BASP1 Binding: Explore the downstream cellular effects of 3-p-FBT's interaction with BASP1. Research could investigate whether this binding modulates BASP1's known roles in transcriptional regulation, neurite outgrowth, and its interaction with other proteins like calmodulin.
Screening for Additional Novel Targets: Employ unbiased screening approaches, such as affinity chromatography-mass spectrometry using a derivatized 3-p-FBT as bait, to identify other potential protein binding partners in relevant brain regions. This could uncover previously unknown targets and pathways modulated by this compound.
Development of Advanced Synthetic Strategies for Isomer-Specific or Analog Production
The stereochemistry of the 3-p-fluorobenzoyloxy group on the tropane (B1204802) ring is a critical determinant of its biological activity. The synthesis of 3-p-FBT and its analogs with high stereoselectivity is paramount for detailed structure-activity relationship (SAR) studies. Current synthetic routes typically involve the esterification of tropine (B42219) or pseudotropine with p-fluorobenzoyl chloride to yield the 3α and 3β isomers, respectively.
Future advancements in synthetic chemistry could focus on:
Stereospecific Synthesis: Developing novel catalytic methods that allow for the precise control of stereochemistry at the C-3 position of the tropane ring. This could involve the use of chiral catalysts or enzymatic reactions to achieve higher yields of the desired isomer, minimizing the need for challenging purification steps.
Late-Stage Functionalization: Creating synthetic pathways that allow for the easy modification of the tropane scaffold at various positions (e.g., N-8, C-2, C-6, C-7). This would facilitate the rapid generation of a library of 3-p-FBT analogs with diverse functional groups, enabling a more comprehensive exploration of the SAR for both monoamine transporter and BASP1 binding.
Mitsunobu Reaction Application: Further exploration of reactions like the Mitsunobu reaction, which allows for the stereospecific inversion of alcohols, could be a powerful tool for converting more readily available tropane precursors into the desired stereoisomer for analog synthesis. For example, substituting 4-fluorobenzoic acid for benzoic acid in a Mitsunobu inversion of tropine could yield fluorotropacocaine. nih.gov
| Synthetic Approach | Starting Material | Key Reagents | Outcome |
| Direct Esterification | Pseudotropine | 4-fluorobenzoyl chloride, triethylamine (B128534) | 3β-(p-Fluorobenzoyloxy)tropane (fluorotropacocaine) |
| Direct Esterification | Tropine | 4-fluorobenzoyl chloride, triethylamine | 3α-(p-Fluorobenzoyloxy)tropane |
| Mitsunobu Reaction | Tropine | 4-fluorobenzoic acid, diethylazodicarboxylate (DEAD) | Stereospecific inversion to yield 3β isomer (fluorotropacocaine) |
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
To date, the biological effects of 3-p-FBT have been studied at a relatively targeted level. A systems-level understanding of its impact on cellular function is lacking. The application of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to unravel the complex biological changes induced by 3-p-FBT exposure. Drawing parallels from research on cocaine, which has demonstrated widespread changes in gene and protein expression, a similar multi-omics approach for 3-p-FBT would be highly informative. nih.govmedrxiv.orgoup.com
Future research directions include:
Transcriptomic Profiling: Using RNA-sequencing to analyze changes in gene expression in relevant cell types (e.g., dopaminergic neurons) or brain regions (e.g., striatum, prefrontal cortex) following 3-p-FBT administration. This could identify novel genes and pathways affected by the compound.
Proteomic Analysis: Employing mass spectrometry-based proteomics to quantify changes in the proteome of cells or tissues exposed to 3-p-FBT. This would provide a direct readout of the functional consequences of altered gene expression and could identify novel protein targets or biomarkers of exposure. wisc.eduyoutube.com
Metabolomic Studies: Investigating the metabolic perturbations caused by 3-p-FBT. This could reveal alterations in key metabolic pathways, such as energy metabolism or neurotransmitter synthesis, providing a more holistic view of the compound's effects.
Integrated Multi-Omics Analysis: Combining data from transcriptomic, proteomic, and metabolomic studies to construct comprehensive models of the cellular response to 3-p-FBT. This integrated approach can reveal complex regulatory networks and provide deeper mechanistic insights that would be missed by single-omics studies. nih.govelsevierpure.com
Application of 3-p-FBT (hydrochloride) as a Chemical Probe for Specific Biological Processes
A well-characterized small molecule with high affinity and selectivity for a specific biological target can be an invaluable tool, or "chemical probe," for studying that target's function in complex biological systems. nih.govpurdue.edumdpi.com Given its known interactions with monoamine transporters and the newly identified interaction with BASP1, 3-p-FBT has the potential to be developed into a useful chemical probe.
Future applications in this area could involve:
Development of Radiolabeled Analogs: Synthesizing a radiolabeled version of 3-p-FBT (e.g., with 11C or 18F) for use in positron emission tomography (PET) imaging. This would allow for the non-invasive visualization and quantification of its target sites (DAT, SERT, NET, and potentially BASP1) in the living brain, providing a powerful tool for neuroscience research and potentially for diagnostic purposes in neuropsychiatric disorders. nih.govmdpi.comnih.govmdpi.com
Fluorescently Labeled Probes: Creating fluorescently tagged derivatives of 3-p-FBT to visualize the subcellular localization and trafficking of its target transporters in real-time using advanced microscopy techniques. nih.govcolumbia.edu This could provide insights into how these transporters are regulated under various physiological and pathological conditions.
Tool Compound for Studying Transporter Function: Using 3-p-FBT as a tool compound to investigate the specific roles of monoamine transporters and BASP1 in various neuronal processes. For example, it could be used to probe the involvement of these proteins in synaptic plasticity, reward pathways, and the pathophysiology of addiction. nih.gov
Methodological Innovations in Analytical and Computational Research Applied to Tropane Alkaloids
The emergence of synthetic tropane alkaloids like 3-p-FBT presents analytical challenges for forensic and clinical laboratories. Developing robust and sensitive analytical methods is crucial for its detection and differentiation from other psychoactive substances. Furthermore, computational modeling can provide valuable insights into its interactions with biological targets.
Innovations in this area should focus on:
Advanced Analytical Techniques: While gas chromatography-mass spectrometry (GC-MS) can be used to detect 3-p-FBT, the electron-impact mass spectra of the 3α and 3β isomers are nearly identical. elsevierpure.com Future work should focus on the application of other techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), to improve sensitivity and selectivity. oup.com Furthermore, techniques like 19F NMR spectroscopy have proven useful for distinguishing between the isomers of fluorinated compounds and should be further explored. elsevierpure.com
Computational Docking and Molecular Dynamics: Utilizing computational modeling to simulate the binding of 3-p-FBT to the dopamine transporter and BASP1. nih.gov These studies can predict the binding poses and key molecular interactions, guiding the design of new analogs with improved affinity and selectivity. Structure-based modeling, informed by the crystal structures of related transporters, can offer a powerful predictive tool. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of 3-p-FBT and its analogs with their biological activities. These models can help to predict the potency and selectivity of novel compounds, accelerating the drug discovery and development process.
| Technique | Application for 3-p-FBT Research |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection and identification in seized materials. elsevierpure.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enhanced sensitivity and selectivity for detection in biological matrices. |
| 19F Nuclear Magnetic Resonance (NMR) Spectroscopy | Differentiation between the 3α and 3β isomers. elsevierpure.com |
| Computational Docking | Predicting binding modes at monoamine transporters and BASP1. |
| Molecular Dynamics Simulations | Understanding the conformational changes and stability of the ligand-protein complex. |
Q & A
Q. What are the critical considerations for preparing stock solutions of 3-p-FBT hydrochloride in in vitro studies?
Answer: Stock solution preparation requires attention to solvent compatibility and solubility. For example, 3-p-FBT hydrochloride dissolves at 3.5 mg/mL in DMSO, but lower solubility is observed in aqueous buffers. Follow these steps:
Solvent selection : Use DMSO for initial dissolution due to higher solubility.
Concentration adjustment : Dilute with PBS or saline to achieve working concentrations, ensuring final DMSO ≤1% to avoid cellular toxicity.
Clarity verification : Centrifuge solutions at 10,000 × g for 5 minutes to remove particulates.
Storage : Aliquot and store at -20°C for ≤6 months to prevent freeze-thaw degradation .
Q. What safety precautions are essential when handling 3-p-FBT hydrochloride in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and solution preparation to avoid inhalation.
- Waste disposal : Segregate chemical waste and consult institutional guidelines for hazardous material disposal.
- First-aid measures : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation for persistent symptoms .
Advanced Research Questions
Q. How can researchers resolve discrepancies in solubility data for 3-p-FBT hydrochloride across solvents during in vivo formulation?
Answer: Discrepancies arise from solvent polarity, temperature, and ionic strength. Methodological adjustments include:
Solvent screening : Test solubility in DMSO, saline, and PEG-400 (common in vivo solvents).
Co-solvent systems : Combine solvents (e.g., 10% DMSO + 40% PEG-400 + 50% saline) to enhance solubility while minimizing toxicity.
Pharmacokinetic validation : Compare bioavailability across formulations using HPLC (see Table 1 for solubility data from ).
Q. Table 1: Solubility of 3-p-FBT Hydrochloride in Common Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| DMSO | 3.5 | 25 |
| PBS (pH 7.4) | 1.2 | 25 |
| PEG-400 | 2.8 | 25 |
Q. How to design a validated HPLC method for quantifying 3-p-FBT hydrochloride in biological matrices?
Answer: Adapt the protocol from clonidine hydrochloride quantification :
Column : Use a C18 column (150 × 4.6 mm, 5 µm) for separation.
Mobile phase : Optimize with 0.03 M potassium phosphate buffer (pH 3.0) and methanol (70:30 v/v).
Detection : Set UV wavelength to 207 nm for maximum absorption.
Validation parameters :
- Linearity : Confirm r² ≥0.999 across 1–10 µg/mL.
- Recovery : Achieve 98–102% recovery in spiked plasma samples.
- Precision : Maintain intra-day and inter-day RSD ≤2%.
Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving 3-p-FBT hydrochloride?
Answer:
Purity verification : Use LC-MS to confirm ≥98% purity (per certificate of analysis) .
Bioactivity normalization : Calibrate doses using in vitro receptor binding assays (e.g., opioid receptor affinity comparisons).
Stability testing : Monitor degradation under storage conditions (-20°C, lyophilized) via accelerated stability studies .
Data Interpretation & Experimental Design
Q. How to analyze contradictory results in 3-p-FBT hydrochloride’s receptor binding affinity across studies?
Answer:
Assay conditions : Compare buffer pH, temperature, and ion concentrations, which influence receptor-ligand interactions.
Control standardization : Use reference ligands (e.g., fentanyl for opioid receptors) to normalize inter-lab variability.
Statistical reconciliation : Apply meta-analysis tools to aggregate data, identifying outliers through funnel plots or sensitivity analysis .

Q. What experimental design principles apply when evaluating 3-p-FBT hydrochloride’s metabolic stability in hepatocyte models?
Answer:
Dose selection : Use 1–100 µM to cover pharmacological and supra-pharmacological ranges.
Time points : Collect samples at 0, 15, 30, 60, and 120 minutes to track metabolite formation.
Analytical integration : Combine LC-MS/MS for metabolite identification and enzyme kinetic modeling (e.g., Michaelis-Menten) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
